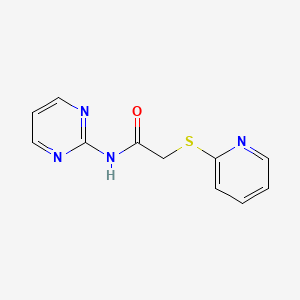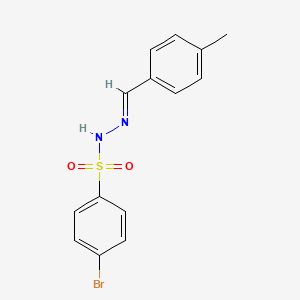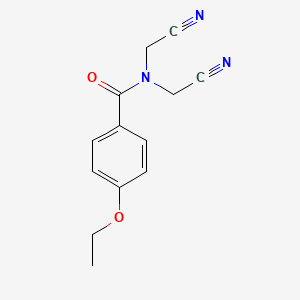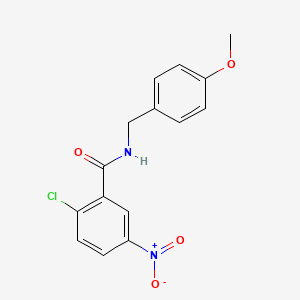
2-(2-pyridinylthio)-N-2-pyrimidinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine and pyrimidine derivatives often involves complex chemical reactions, including nucleophilic substitution, cyclization, and condensation processes. For example, Janardhan et al. (2014) outlined a synthetic route for thiazolo[3,2-a]pyrimidinones using chloroacetamide derivatives as key intermediates, demonstrating the versatility of acetamide derivatives in heterocyclic chemistry (Janardhan et al., 2014). This synthesis showcases the type of reactions that might be applicable to the synthesis of 2-(2-pyridinylthio)-N-2-pyrimidinylacetamide, highlighting the importance of acetamide functionalities in the construction of complex heterocyclic structures.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the crystal structures of diamino-pyrimidinylthioacetamide derivatives revealed by Subasri et al. (2017) provide insight into the potential geometrical and electronic configurations of similar compounds (Subasri et al., 2017). These structural analyses are crucial for understanding the chemical behavior and reactivity of the compound .
Chemical Reactions and Properties
The chemical reactivity of pyridine and pyrimidine derivatives, including acetamides, is significantly influenced by their molecular structure. Pyridinium compounds, for instance, have been investigated for their ability to act as reactivators against organophosphorus inhibited acetylcholinesterase, demonstrating the chemical versatility of pyridine derivatives (Karade et al., 2014). Such studies provide valuable insights into the chemical properties and potential applications of this compound in various biochemical and pharmacological contexts.
Propriétés
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c16-9(15-11-13-6-3-7-14-11)8-17-10-4-1-2-5-12-10/h1-7H,8H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVHFSWARGLBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-4-{[(2-phenylethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5606800.png)
![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)
![4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-1,4-oxazepan-6-ol](/img/structure/B5606821.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}benzamide](/img/structure/B5606838.png)
![5-[(4-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5606839.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B5606847.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5606857.png)
![9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5606863.png)
![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)